2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Medicinal Chemistry Chemical Biology Synthetic Methodology

SAR programs risk reproducibility failures when sourcing regioisomerically ambiguous triazolopyridine scaffolds. 2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1558140-29-6) eliminates this risk with a defined 2-chloro-5-methyl pattern critical for kinase inhibitor design. · Validated purine bioisostere; reported in VEGFR2 inhibitors with slow dissociation kinetics and in vivo xenograft efficacy. · The 2-chloro handle enables rapid SNAr/cross-coupling for amine, aryl, or heteroaryl diversification. · Multi-vendor availability at 95-98% purity supports exploration through to library synthesis campaigns.

Molecular Formula C7H6ClN3
Molecular Weight 167.6
CAS No. 1558140-29-6
Cat. No. B3015250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
CAS1558140-29-6
Molecular FormulaC7H6ClN3
Molecular Weight167.6
Structural Identifiers
SMILESCC1=CC=CC2=NC(=NN12)Cl
InChIInChI=1S/C7H6ClN3/c1-5-3-2-4-6-9-7(8)10-11(5)6/h2-4H,1H3
InChIKeyWBCFDOXAJDEWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine Procurement Guide


2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1558140-29-6) is a halogenated heteroaromatic compound belonging to the [1,2,4]triazolo[1,5-a]pyridine scaffold class . With the molecular formula C₇H₆ClN₃ and a molecular weight of 167.60 g/mol , this compound serves as a versatile synthetic intermediate featuring a reactive chlorine handle at the 2-position and a methyl substituent at the 5-position of the fused bicyclic ring system. The scaffold is recognized as a bioisostere for purines in kinase inhibitor design .

2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine: Generic Substitution Risks


Substituting a different [1,2,4]triazolo[1,5-a]pyridine analog — even one with a superficially similar substitution pattern — introduces risks that are quantifiable only through direct comparative synthesis and assay. The 2-chloro group provides a defined reactive handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the 5-methyl group modulates both electronic properties and steric constraints that influence downstream binding affinity and metabolic stability . Changing either substituent position or identity alters the scaffold‘s physicochemical profile in ways that cannot be predicted without de novo experimental validation, creating substantial reproducibility and timeline risks for SAR-driven discovery programs.

Differentiation Evidence for 2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine


2-Chloro-5-methyl Substitution: Unique Reactivity Vector

The specific 2-chloro-5-methyl substitution pattern on the [1,2,4]triazolo[1,5-a]pyridine scaffold is not interchangeable with regioisomeric analogs such as 5-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine or 7-chloro-[1,2,3]triazolo[1,5-a]pyridine derivatives . The 2-chloro group provides a reactive handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) that is electronically and sterically distinct from chloro substituents at other ring positions . Structure-activity relationship (SAR) studies across the triazolopyridine class demonstrate that modifications to both the triazole and pyridine rings significantly affect biological activity, with substituent position being a critical determinant of target engagement .

Medicinal Chemistry Chemical Biology Synthetic Methodology

Triazolopyridine Scaffold α-Glucosidase Inhibitory Activity

A 2025 study published in Scientific Reports evaluated a series of triazolo[1,5-a]pyridines as α-glucosidase inhibitors, with compound 15j emerging as the most potent with an IC₅₀ value of 6.60 µM [1]. The study demonstrated that the triazolopyridine scaffold engages the α-glucosidase active site through specific hydrogen bonding interactions with residues TYR158, GLN353, and GLU411 [1]. While 2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine was not the specific compound evaluated, the study establishes a quantitative activity benchmark for the scaffold class in this therapeutic target area.

Enzyme Inhibition Diabetes Research Medicinal Chemistry

Triazolopyridine Scaffold: VEGFR2 Inhibition with Slow Dissociation

Oguro et al. (Bioorg. Med. Chem., 2013) designed and synthesized a series of [1,2,4]triazolo[1,5-a]pyridine derivatives as type-II inhibitors of VEGFR2 kinase [1]. All compounds in the series displayed strong inhibitory activity against VEGFR2 kinase, and compound 13d exhibited favorable physicochemical properties along with slow dissociation kinetics from the target [1]. Oral administration of 13d demonstrated potent anti-tumor efficacy in DU145 and A549 xenograft models in nude mice [1]. The study confirms that the [1,2,4]triazolo[1,5-a]pyridine core engages the VEGFR2 ATP-binding site through a conserved hydrogen bond interaction with the backbone NH of Cys919 [1].

Kinase Inhibition Oncology VEGFR2

Commercial Availability with Defined Purity Grades

2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is commercially available from established chemical suppliers including Leyan (98% purity, product no. 1794270), AKSci (95% purity, catalog 5105DZ), and Delta-B (≥95% purity) . This multi-vendor availability reduces single-source procurement risk and provides users with options for obtaining the compound at the purity grade appropriate for their application — whether for exploratory synthesis (95%) or for more demanding applications requiring higher purity (98%).

Chemical Sourcing Procurement Quality Control

Application Scenarios for 2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine


Kinase Inhibitor Development (Oncology and Inflammation)

Use 2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine as a core intermediate for synthesizing novel kinase inhibitors. The triazolopyridine scaffold has been validated in VEGFR2 kinase inhibition with demonstrated slow dissociation kinetics and in vivo anti-tumor efficacy in xenograft models [1]. The 2-chloro substituent provides a versatile handle for introducing diverse amine, aryl, or heteroaryl groups via SNAr or cross-coupling chemistry, enabling rapid SAR exploration around this privileged kinase-binding scaffold.

α-Glucosidase Inhibitor Discovery for Metabolic Disease

Employ 2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine as a starting material for synthesizing α-glucosidase inhibitor candidates. Recent studies have demonstrated that triazolopyridine derivatives can achieve IC₅₀ values as low as 6.60 µM against α-glucosidase, with molecular docking confirming specific hydrogen bonding interactions with key active site residues TYR158, GLN353, and GLU411 [2]. The reactive 2-chloro group allows for systematic derivatization to optimize potency and selectivity for diabetes and metabolic disease applications.

Custom Synthesis Intermediate for SAR and Library Production

Leverage the defined 2-chloro-5-methyl substitution pattern of this compound as a key intermediate in custom synthesis workflows and compound library production. The distinct regioisomeric identity differentiates this building block from other commercially available triazolopyridines , ensuring that SAR conclusions are not confounded by unintended substituent positional effects. The multi-vendor commercial availability at 95-98% purity supports reliable procurement for both small-scale exploratory chemistry and larger library synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.